molecular formula C22H32N2O3S B2972807 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine CAS No. 681852-36-8

1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine

Cat. No.: B2972807
CAS No.: 681852-36-8
M. Wt: 404.57
InChI Key: UMOBHSUAHRBPLO-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an adamantane group at the 1-position and a 2-methoxy-4-methylbenzenesulfonyl moiety at the 4-position. The benzenesulfonyl group introduces electron-withdrawing properties, which may improve metabolic stability compared to esters or ethers .

Properties

IUPAC Name

1-(1-adamantyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-16-3-4-21(20(9-16)27-2)28(25,26)24-7-5-23(6-8-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h3-4,9,17-19H,5-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOBHSUAHRBPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantane derivative and the piperazine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonyl group makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Electrophilic substitution reactions often involve the use of strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted products resulting from electrophilic substitution.

Scientific Research Applications

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its interactions with biological systems can be explored for potential therapeutic uses.

  • Medicine: The compound may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The adamantane moiety can interact with enzymes or receptors, while the sulfonyl group may participate in binding interactions. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

a) 1-(Adamantan-1-yl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine ()
  • Key Differences : The benzenesulfonyl group here has substituents at positions 4-methoxy, 2,5-dimethyl, compared to the target compound’s 2-methoxy-4-methyl.
  • Impact: The altered substitution pattern may influence steric hindrance and electronic effects.
b) Adamantane-Pyrazole Sulfonyl Derivatives ()
  • Example: 1-(Adamantan-1-yl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine.
  • Key Differences : Replacement of the benzenesulfonyl group with a pyrazole sulfonyl moiety.
  • Impact : Pyrazole’s heteroaromatic structure may alter hydrogen-bonding interactions and solubility. This substitution could shift activity toward kinase inhibition or antimicrobial targets .
c) N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives ()
  • Example: Compound 7 (5-HT1A receptor ligand).
  • Key Differences : A propyl linker between piperazine and adamantane, with a 2-methoxyphenyl group instead of benzenesulfonyl.
  • The propyl linker increases flexibility, possibly improving binding to serotonin receptors .
a) Cytotoxic Piperazine Derivatives ()
  • Example: 1-(4-chlorobenzhydryl)-4-benzoylpiperazine derivatives (5a–g).
  • Comparison : The target compound’s adamantane and sulfonyl groups introduce greater steric bulk and polarity compared to benzoyl derivatives. This may reduce cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) due to impaired membrane permeability .
b) σ2 Receptor Ligands ()
  • Example: PB28 (1-cyclohexyl-4-[3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine).
  • Comparison : Adamantane’s rigidity versus PB28’s cyclohexyl group may enhance σ2 receptor selectivity. The sulfonyl group in the target compound could improve hydrogen bonding with receptor residues compared to PB28’s tetrahydronaphthalene .
c) Antibacterial 2-Methoxyphenylpiperazines ()
  • Example: (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine.
  • Comparison : The target compound’s sulfonyl group may reduce antibacterial efficacy against Gram-negative bacteria due to increased hydrophobicity, but the methyl group at position 4 could enhance penetration into Gram-positive bacterial membranes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound (7)
Molecular Weight ~418.59* 418.59 ~430 (estimated) ~450 (estimated)
logP (Lipophilicity) High (adamantane) High Moderate (pyrazole) High (adamantane)
Solubility Moderate (sulfonyl) Moderate Low (heteroaromatic) High (fumarate salt)
Metabolic Stability High (sulfonyl group) Moderate Moderate Low (ester/propyl chain)

*Calculated based on ’s data.

Key Research Findings and Hypotheses

Antimicrobial Activity : The 2-methoxy-4-methylbenzenesulfonyl group may enhance Gram-positive targeting compared to simpler 2-methoxyphenyl derivatives, though solubility could limit efficacy .

Cytotoxicity : Steric bulk from adamantane may reduce cytotoxicity compared to ’s benzoyl derivatives, but sulfonyl’s electron-withdrawing effects could stabilize reactive intermediates .

Biological Activity

1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a compound that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure consists of an adamantane moiety linked to a piperazine ring, which is further substituted with a methoxy and methylbenzenesulfonyl group. This unique arrangement contributes to its biological properties.

Piperazine derivatives are known for their diverse pharmacological profiles. The incorporation of the adamantane structure may enhance the compound's ability to interact with various biological targets, including neurotransmitter receptors and ion channels.

Potential Mechanisms:

  • Dopamine Receptor Modulation : Piperazine derivatives often exhibit activity at dopamine receptors, which may be relevant for treating psychiatric disorders.
  • Antimicrobial Activity : Some piperazine compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Effects : Research indicates that piperazine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Biological Activity Data

The following table summarizes key biological activities associated with similar piperazine compounds:

Activity Type Example Compounds Mechanism Reference
AntipsychoticAripiprazoleDopamine D2 receptor partial agonist
AntimicrobialCiprofloxacinInhibition of bacterial DNA gyrase
Anticancer1-(4-Chlorophenyl)piperazineInduction of apoptosis in cancer cell lines
AntidepressantBupropionNorepinephrine-dopamine reuptake inhibitor

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial effects of piperazine derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives. The study found that certain derivatives could effectively induce apoptosis in various cancer cell lines, highlighting the therapeutic potential of compounds like this compound in oncology.
  • Neuropharmacology : Research into the neuropharmacological effects of piperazine compounds has shown promising results in modulating neurotransmitter systems, particularly in models of anxiety and depression.

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